(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol
CAS No.:
Cat. No.: VC13823265
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17NO |
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Molecular Weight | 155.24 g/mol |
IUPAC Name | (3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol |
Standard InChI | InChI=1S/C9H17NO/c1-8-3-5-9(7-11)4-2-6-10(8)9/h8,11H,2-7H2,1H3 |
Standard InChI Key | CGGRAHITDBJVBH-UHFFFAOYSA-N |
SMILES | CC1CCC2(N1CCC2)CO |
Canonical SMILES | CC1CCC2(N1CCC2)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a nitrogen-containing heterocyclic alcohol with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . Its IUPAC name, (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, reflects the fully saturated pyrrolizidine core modified by a hydroxymethyl group at the 8-position and a methyl group at the 3-position . The compound’s stereochemistry remains unspecified in available literature, though analogous pyrrolizidine derivatives often exhibit chirality at bridgehead positions, influencing their biological activity .
Structural Analysis
The pyrrolizidine scaffold consists of two fused pyrrolidine rings, creating a bicyclo[3.3.0]octane system. Key structural features include:
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Bicyclic framework: Two five-membered rings sharing two adjacent atoms, imparting rigidity.
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Substituents: A hydroxymethyl (-CH₂OH) group at C8 and a methyl (-CH₃) group at C3 .
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Stereochemistry: The relative configuration of substituents and bridgehead hydrogens may dictate molecular interactions, though crystallographic data are absent .
The SMILES notation OCC12CCCN1CCC2 (for the non-methylated parent compound) illustrates the connectivity, with the methyl group introduced at C3 modifying electron density and steric bulk . Computational models suggest that the methyl group enhances hydrophobic interactions in binding pockets, a property leveraged in drug design .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for (3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol are publicly documented, analogous pyrrolizidine alcohols are typically synthesized via:
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Cyclization of amino alcohols: Intramolecular nucleophilic substitution forms the bicyclic core.
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Reductive amination: Ketone intermediates derived from camphor or terpenes are functionalized with hydroxymethyl groups .
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Enzymatic resolution: Chiral pools or biocatalysts introduce stereoselectivity, critical for pharmaceutical applications .
A hypothetical pathway involves methylating 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol (CAS 78449-72-6) at C3 using methyl iodide under basic conditions, followed by purification via column chromatography .
Industrial Production
Current suppliers, including AChemBlock and AKSci, offer the compound at 97% purity, indicating reliance on high-performance liquid chromatography (HPLC) for quality control . Scalable synthesis remains challenging due to:
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Regioselectivity issues: Competing methylation at alternate positions.
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Stereochemical control: Racemization risks during synthesis .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected O-H stretch (~3300 cm⁻¹), C-N stretch (~1250 cm⁻¹), and C-O stretch (~1050 cm⁻¹).
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NMR: ¹H NMR would show signals for bridgehead hydrogens (δ 3.0–3.5 ppm), methyl groups (δ 1.0–1.5 ppm), and hydroxymethyl protons (δ 3.5–4.0 ppm) .
Applications and Biological Relevance
Pharmaceutical Intermediates
Pyrrolizidine derivatives are precursors to alkaloids like retronecine, which exhibit antitumor and antiviral activity . The hydroxymethyl group in (3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol could serve as a handle for further functionalization, enabling drug candidate diversification .
Biochemical Interactions
Future Research Directions
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